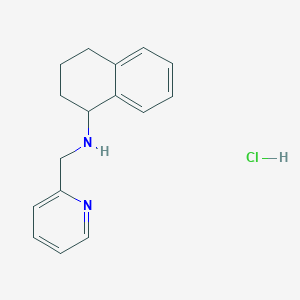
N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride, also known as TAN-67, is a synthetic compound that belongs to the family of opioid receptor ligands. It has been extensively studied for its potential use in the treatment of various medical conditions, including pain, addiction, and depression.
科学的研究の応用
N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride has been extensively studied for its potential use in the treatment of various medical conditions. In preclinical studies, N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride has been shown to have potent analgesic effects, making it a potential candidate for the treatment of pain. It has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may be useful in the treatment of addiction. N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride has also been studied for its potential use as an antidepressant, as it has been shown to increase levels of dopamine and serotonin in the brain.
作用機序
N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride acts as an agonist at the mu opioid receptor, which is involved in the modulation of pain, reward, and addiction. It has been shown to have high affinity and selectivity for the mu opioid receptor, which may contribute to its potent analgesic effects. N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride has also been shown to activate the dopamine and serotonin systems in the brain, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride has been shown to have potent analgesic effects in animal models of pain. It has also been shown to reduce drug-seeking behavior in animal models of addiction. N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride has been shown to increase levels of dopamine and serotonin in the brain, which may contribute to its antidepressant effects. However, further studies are needed to fully understand the biochemical and physiological effects of N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride.
実験室実験の利点と制限
One advantage of N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride is its potent analgesic effects, which make it a useful tool for studying pain pathways in animal models. N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride has also been shown to reduce drug-seeking behavior in animal models of addiction, making it a potential tool for studying addiction pathways. However, one limitation of N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride is its high affinity for the mu opioid receptor, which may limit its usefulness in studying other opioid receptors.
将来の方向性
There are several future directions for research on N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride. One area of research could be to further investigate its potential as an antidepressant. Another area of research could be to investigate its potential as a treatment for addiction. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride, as well as its potential limitations and side effects.
合成法
The synthesis of N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride involves the reaction of 1,2,3,4-tetrahydronaphthalene with pyridine-2-carboxaldehyde in the presence of ammonium acetate and acetic acid. The resulting product is then treated with hydrochloric acid to yield the hydrochloride salt of N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride. The purity of the compound can be determined by various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
特性
IUPAC Name |
N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2.ClH/c1-2-9-15-13(6-1)7-5-10-16(15)18-12-14-8-3-4-11-17-14;/h1-4,6,8-9,11,16,18H,5,7,10,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUIZQLYGZUUCCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NCC3=CC=CC=N3.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[[4-(Pyrrolidine-1-carbonyl)phenyl]methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7506623.png)
![7-[[2-(trifluoromethoxy)phenyl]sulfonylamino]-3,4-dihydro-2H-1,5-benzodioxepine-8-carboxylic acid](/img/structure/B7506630.png)
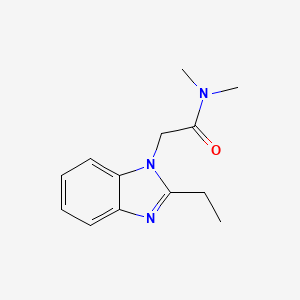
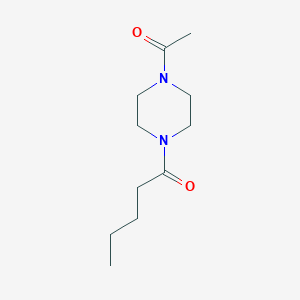
![2-[(4-fluorophenoxy)methyl]-4-methyl-N-[2-(N-methylanilino)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B7506640.png)
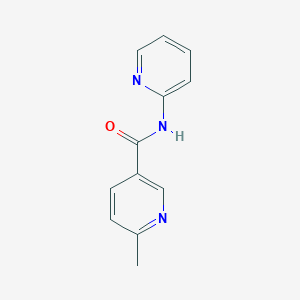
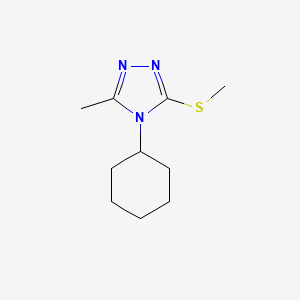
![5-{[(2-bromophenyl)methyl]sulfanyl}-1-methyl-1H-1,2,3,4-tetrazole](/img/structure/B7506659.png)
![N,N-dimethyl-2-[methyl(1,2,3,4-tetrahydronaphthalen-1-yl)amino]acetamide](/img/structure/B7506669.png)

![1-[(3,5-Dimethylphenyl)methyl]piperidin-3-ol](/img/structure/B7506682.png)
![3-[1-(4-Fluorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole](/img/structure/B7506694.png)